REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][N:14]([C:17]2[C:22](Br)=[C:21]([CH2:24][CH2:25][O:26][C:27]([F:30])([F:29])[F:28])[N:20]=[C:19]([C:31]([CH3:34])([CH3:33])[CH3:32])[N:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CC(=O)OCC.[Pd]>[C:31]([C:19]1[N:18]=[C:17]([N:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)[CH:22]=[C:21]([CH2:24][CH2:25][O:26][C:27]([F:29])([F:30])[F:28])[N:20]=1)([CH3:34])([CH3:32])[CH3:33]
|
Name
|
4-[5-bromo-2-tert-butyl-6-(2-trifluoromethoxy-ethyl)-pyrimidin-4-yl]-piperazine-1-carboxylic acid benzyl ester
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C1=NC(=NC(=C1Br)CCOC(F)(F)F)C(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
10.15 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred for 40 min under H2 (15 psi) atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture was concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC(=CC(=N1)N1CCNCC1)CCOC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |